methyl N-(4-bromo-3-fluorophenyl)carbamate
Overview
Description
Methyl N-(4-bromo-3-fluorophenyl)carbamate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of carbamic acid and features a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(4-bromo-3-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Hydrolysis: The primary amine and carbon dioxide.
Scientific Research Applications
Methyl N-(4-bromo-3-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl N-(4-bromo-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system it is applied to.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-bromo-3-chlorophenyl)carbamate
- Methyl N-(4-bromo-3-methylphenyl)carbamate
- Methyl N-(4-bromo-3-nitrophenyl)carbamate
Uniqueness
Methyl N-(4-bromo-3-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other carbamate derivatives.
Properties
IUPAC Name |
methyl N-(4-bromo-3-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFMIYZLHXFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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